molecular formula C22H16Br2N2 B058504 4,5-Dibromo-1-trityl-1H-imidazole CAS No. 112517-23-4

4,5-Dibromo-1-trityl-1H-imidazole

Cat. No. B058504
M. Wt: 468.2 g/mol
InChI Key: ZHVSCWZZBQRLCU-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-trityl-1H-imidazole belongs to the imidazole class of compounds, which are notable for their versatile applications in various fields, including organic synthesis and pharmaceuticals. Imidazoles are five-membered heterocycles containing two nitrogen atoms, and their substituted derivatives exhibit a wide range of chemical and physical properties.

Synthesis Analysis

The synthesis of trisubstituted imidazoles, like 4,5-Dibromo-1-trityl-1H-imidazole, can be achieved through various methods. One efficient approach involves the one-pot synthesis from diketones, methylamines, and sodium nitrite, as demonstrated by Yugandar et al. (2016) in their study, which presents a novel sequential one-pot, three-step protocol leading to high yields under mild conditions (Yugandar et al., 2016). Other methods include microwave-assisted synthesis, which provides a rapid and efficient route to these compounds, as described by Sparks and Combs (2004) (Sparks & Combs, 2004).

Molecular Structure Analysis

The molecular structure of imidazoles, including 4,5-Dibromo-1-trityl-1H-imidazole, is characterized by a five-membered ring containing two nitrogen atoms. The substituents on the imidazole ring significantly influence its chemical behavior. The crystal structure of related compounds, like 2,4,5-tribromo-1-methyl-1H-imidazole, has been investigated, revealing insights into intermolecular interactions and molecular orientation (Peppel & Köckerling, 2009).

Chemical Reactions and Properties

Imidazoles undergo a variety of chemical reactions, including cycloadditions, N-alkylation, and reactions with electrophiles and nucleophiles. These reactions are often influenced by the substituents on the imidazole ring. For instance, the study by Delest et al. (2008) demonstrates the divergent and regioselective synthesis of trisubstituted imidazoles (Delest et al., 2008).

Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been explored for their corrosion inhibition properties on mild steel in acidic solutions. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol showed significant corrosion inhibition efficiency, attributed to strong adsorption following the Langmuir model, indicating a mixed type of adsorption (physisorption and chemisorption) (Prashanth et al., 2021).

Antibacterial Activity

Imidazole rings are pivotal in medicinal chemistry due to their presence in naturally occurring biological structures. Synthesized 2,4,5-tri(hetero)arylimidazole derivatives exhibited antibacterial activities, particularly inhibiting Staphylococcus aureus proliferation, highlighting their potential in drug development (Ramos et al., 2020).

Cardiovascular Effects

Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives demonstrated potential antihypertensive effects. These derivatives, upon evaluation, showed affinities for imidazoline binding sites and adrenergic receptors, impacting mean arterial blood pressure and heart rate in hypertensive rats, indicating promising cardiovascular effects (Touzeau et al., 2003).

Synthesis and Medicinal Chemistry

Imidazole-based compounds have been extensively used in clinics to treat various diseases due to their broad bioactivities. A comprehensive review on imidazole-based medicinal chemistry revealed their applications as anticancer, antifungal, antibacterial, and antiviral agents, among others, underscoring their significant therapeutic potency and development value (Zhang et al., 2014).

Materials Science

Imidazole derivatives have been synthesized as precursors for zinc oxide nanoparticles, demonstrating an innovative approach to materials synthesis. Such derivatives could serve as organic precursors, facilitating the development of nanoparticles with potential applications in various technological fields (Padhy et al., 2010).

Safety And Hazards

The safety data sheets recommend avoiding breathing mist, gas or vapours of “4,5-Dibromo-1-trityl-1H-imidazole”. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,5-dibromo-1-tritylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2N2/c23-20-21(24)26(16-25-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVSCWZZBQRLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=C4Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579636
Record name 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dibromo-1-trityl-1H-imidazole

CAS RN

112517-23-4
Record name 4,5-Dibromo-1-(triphenylmethyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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